3-Fluorononan-2-one

Description

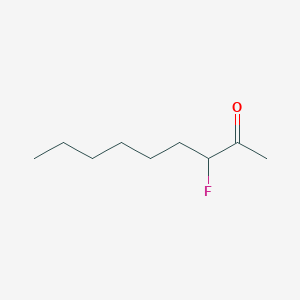

3-Fluorononan-2-one is a fluorinated aliphatic ketone with the molecular formula C₉H₁₇FO. Its structure consists of a nine-carbon alkyl chain with a ketone group at position 2 and a fluorine atom at position 3. This compound is of interest in organic synthesis and materials science due to the unique electronic and steric effects imparted by fluorine substitution.

Propriétés

Numéro CAS |

130409-83-5 |

|---|---|

Formule moléculaire |

C9H17FO |

Poids moléculaire |

160.23 g/mol |

Nom IUPAC |

3-fluorononan-2-one |

InChI |

InChI=1S/C9H17FO/c1-3-4-5-6-7-9(10)8(2)11/h9H,3-7H2,1-2H3 |

Clé InChI |

GUIKMOFSQXZSBE-UHFFFAOYSA-N |

SMILES |

CCCCCCC(C(=O)C)F |

SMILES canonique |

CCCCCCC(C(=O)C)F |

Synonymes |

2-Nonanone, 3-fluoro- |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following compounds are structurally related to 3-Fluorononan-2-one and highlight key differences in substituents and properties:

3-Fluorophenylacetone (CAS 1737-19-5)

- Molecular Formula : C₉H₉FO

- Structure : Aromatic ketone with a fluorine atom at the meta position of the phenyl ring and a methyl ketone group.

- Key Properties :

Nonan-2-one (Hypothetical Non-Fluorinated Analog)

- Molecular Formula : C₉H₁₈O

- Structure : Aliphatic ketone without fluorine substitution.

- Inferred Properties :

- Lower polarity compared to fluorinated analogs.

- Higher boiling point due to longer alkyl chain.

1-Fluoronaphthalene (CAS Not Provided)

- Structure : Aromatic compound with fluorine substitution.

- Relevance: Highlights the role of fluorine in aromatic vs.

Physical and Chemical Property Comparison

Key Observations:

Fluorine Effects: In this compound, fluorine’s electron-withdrawing effect increases the acidity of α-hydrogens, facilitating enolate formation in reactions. For 3-Fluorophenylacetone, resonance effects between fluorine and the aromatic ring may stabilize the ketone group, altering its reactivity compared to aliphatic analogs.

Alkyl vs. Aryl Substituents: The phenyl group in 3-Fluorophenylacetone introduces aromaticity and conjugation, reducing solubility in polar solvents compared to aliphatic this compound. The longer alkyl chain in this compound likely increases lipophilicity, making it more suitable for lipid-based applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.